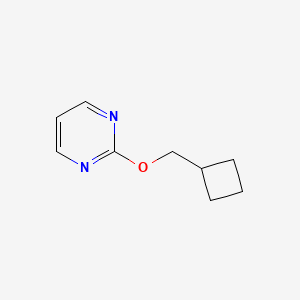

2-(Cyclobutylmethoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclobutylmethoxy)pyrimidine (CBMP) is a pyrimidine derivative that has gained significant interest in scientific research due to its unique chemical and biological properties. It is used for research and development . The chemical formula of CBMP is C9H12N2O and it has a molecular weight of 164.208.

Scientific Research Applications

DNA Repair and Photolyase Function

2-(Cyclobutylmethoxy)pyrimidine is notably associated with the function of DNA photolyase. This enzyme repairs DNA by utilizing visible light to break the cyclobutane ring of the dimer, formed as a result of UV radiation. This process is crucial for maintaining DNA integrity and preventing mutations that could lead to diseases like skin cancer (Sancar, 1994).

Antiviral Research

This compound is also significant in antiviral research. Studies have shown that derivatives where cyclobutyl groups are introduced have shown improved antiviral potency against both types A and B influenza virus (Hisaki et al., 1999).

Herbicidal Activity

In agricultural sciences, compounds with a cyclopropylmethoxy group in the pyrimidine nucleus, closely related to this compound, have demonstrated valuable herbicidal activity. This application is particularly effective in crops like cotton and sunflower (Krämer, 1997).

Photophysical Studies

Research on the photophysical aspects of pyrimidine dimerisation, which includes cyclobutane pyrimidine dimers, is crucial in understanding photochemical damage to DNA. These studies not only focus on DNA but also on the basic building blocks of DNA, enhancing knowledge about DNA damage and repair mechanisms (Cuquerella et al., 2011).

Anticancer Research

Modifications of pyrimidine derivatives, including those with cyclobutyl groups, have been studied for their potential as antitumor agents. This research indicates promising directions in cancer therapy (Kimura et al., 2006).

Fluorescent Probes in RNA Research

In molecular biology, pyrimidine derivatives are explored as fluorescent probes to study RNA structure and dynamics. This application is critical for understanding RNA's role in various biological processes and diseases (Tinsley & Walter, 2006).

Mechanism of Action

Target of Action

2-(Cyclobutylmethoxy)pyrimidine is a pyrimidine derivative that has gained significant interest in scientific research due to its unique chemical and biological properties. The primary target of this compound is related to DNA metabolism . It is known to interact with key enzymes involved in DNA synthesis and replication .

Mode of Action

The compound interacts with its targets, leading to changes in the normal functioning of DNA metabolism .

Biochemical Pathways

The compound affects the biochemical pathways related to pyrimidine metabolism . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes, including DNA and RNA synthesis . By interacting with enzymes involved in pyrimidine metabolism, this compound can potentially influence these processes .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on DNA metabolism and pyrimidine biochemical pathways . By inhibiting key enzymes, it could potentially disrupt normal cellular processes, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body

Safety and Hazards

The safety data sheet for 2-(Cyclobutylmethoxy)pyrimidine indicates that it is not classified under the GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to keep the substance away from heat/sparks/open flames/hot surfaces .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes areas such as anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is highlighted .

Biochemical Analysis

Biochemical Properties

Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or van der Waals forces .

Cellular Effects

Pyrimidines are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . They are essential components of nucleic acids, which are vital for the storage and expression of genetic information .

Molecular Mechanism

Pyrimidines can interact with biomolecules, potentially influencing enzyme activity and gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-(Cyclobutylmethoxy)pyrimidine in animal models

Metabolic Pathways

Pyrimidines are known to be involved in various metabolic pathways, including those related to the synthesis of DNA and RNA .

properties

IUPAC Name |

2-(cyclobutylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAIFOQZJBGSKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)